molecular formula C14H16BClN2O3 B7958427 6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B7958427
M. Wt: 306.55 g/mol
InChI Key: OOEXSLURCMAPOS-UHFFFAOYSA-N
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Description

6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the boron-containing dioxaborolane ring and the imidazo[1,2-a]pyridine core makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the borylation of an imidazo[1,2-a]pyridine derivative using a boronic acid or boronate ester in the presence of a palladium catalyst. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then chlorinated and further functionalized to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact while ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery, particularly as a precursor for molecules that can interact with specific biological targets.

    Industry: It is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 6-Chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The boron-containing dioxaborolane ring can also participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the boron-containing dioxaborolane ring and the imidazo[1,2-a]pyridine core allows for a wide range of modifications and functionalizations, making it a valuable compound in various fields of research .

Properties

IUPAC Name

6-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BClN2O3/c1-13(2)14(3,4)21-15(20-13)11-5-9(16)7-18-10(8-19)6-17-12(11)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEXSLURCMAPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN3C2=NC=C3C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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